3,4-Diaminothiophene
Overview
Description
3,4-Diaminothiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two amino groups attached to the third and fourth positions of the thiophene ring. It is used as a building block in the synthesis of various organic materials and has applications in medicinal chemistry, particularly in the development of antitumor and antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Diaminothiophene can be synthesized through several methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale chemical synthesis involving the aforementioned reactions. The process typically involves the use of high-throughput screening and fragment-based drug discovery techniques to optimize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Diaminothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3,4-Diaminothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antitumor and antiviral agent.
Medicine: Explored for its therapeutic potential in treating cancer and viral infections.
Mechanism of Action
The mechanism of action of 3,4-Diaminothiophene involves its interaction with various molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. The compound also exhibits antiviral activity by inhibiting viral replication through interactions with viral enzymes .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminothiophene: Another thiophene derivative with amino groups at the second and fifth positions.
2-Aminothiophene: A simpler thiophene derivative with a single amino group at the second position.
Uniqueness
3,4-Diaminothiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups at the third and fourth positions make it a versatile building block for the synthesis of various derivatives with potential therapeutic applications .
Properties
IUPAC Name |
thiophene-3,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-3-1-7-2-4(3)6/h1-2H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZYNVVJQAOVRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937664 | |
Record name | Thiophene-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169698-12-8 | |
Record name | Thiophene-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is unique about the reactivity of 3,4-diaminothiophene (3,4-DAT) compared to anilines?
A1: While this compound exhibits nitrogen basicity similar to aniline, it demonstrates a strong preference for reacting as a carbon nucleophile. This is attributed to its significant "enaminic character," where the nitrogen lone pairs are delocalized into the thiophene ring, increasing the electron density at the C2 and C5 positions. [, ]
Q2: How does this compound react with 4,6-dinitrobenzofuroxan (DNBF)?
A2: 3,4-DAT reacts with DNBF exclusively at the C2 and C5 positions, forming carbon-carbon bonds. Depending on the conditions, either a monoadduct at C2 (3,H) or a diadduct at C2 and C5 (4,H) can form. The diadduct exists as a mixture of diastereomers. [, ]
Q3: What does the reaction rate of this compound with DNBF tell us about its reactivity?
A3: The reaction between 3,4-DAT and DNBF is incredibly fast, with rate constants exceeding 10^6 L/mol·s. This is among the fastest recorded carbon-carbon coupling reactions, further highlighting the potent nucleophilicity of the C2 and C5 positions in 3,4-DAT. [, ]
Q4: How does the presence of electron-withdrawing groups on the nitrogen atoms of this compound affect its reactivity?
A4: Introducing electron-withdrawing groups on the nitrogen atoms, such as in N,N'-bis(tert-butoxycarbonyl)-3,4-diaminothiophene, significantly reduces the nucleophilic character of the carbon atoms in the thiophene ring. This effect is demonstrated by the difference in reaction rates observed with electrophiles like aldehydes and selenophenol. []
Q5: Can this compound be utilized in polymer synthesis?
A5: Yes, this compound serves as a valuable monomer in the synthesis of conjugated polymers. It can be incorporated into alternating donor/acceptor polymers to fine-tune the band gap of the resulting material, influencing its optoelectronic properties. [, ]
Q6: What other heterocyclic systems can be synthesized from this compound?
A6: this compound is a versatile precursor for various heterocyclic systems. It can be reacted with β-keto esters to yield thieno[3,4-b][1,4]diazepine derivatives. [] Additionally, it can be condensed with α-diones to form thieno[3,4-b]pyrazines. []
Q7: What computational studies have been conducted on this compound?
A7: Quantum chemical calculations have been employed to investigate the protonation site, aromaticity, charge distribution, and NMR properties of this compound. These studies provide valuable insights into its electronic structure and reactivity, confirming the enaminic character and the relative stability of its protonated forms. []
Q8: Are there any known applications of this compound in materials science?
A8: this compound complexes with palladium have been explored as precursors for metal-doped polymers. Electrochemical polymerization of these complexes can lead to the formation of thin films, some of which can be further modified to incorporate palladium particles, offering potential applications in electrocatalysis and sensing. []
Q9: Have any biosensor applications been explored for this compound?
A9: Yes, research has investigated the use of self-assembled nanoparticles composed of aminothiophene and poly(γ-glutamate) for the development of electroconductive films. These films hold potential as components in biosensing platforms due to their electrical conductivity and biocompatibility. []
Q10: What are some of the challenges associated with the synthesis and handling of this compound?
A10: this compound, particularly when unsubstituted, can be prone to oxidation and decomposition. Therefore, its synthesis often requires careful handling and specific reaction conditions. Additionally, the development of efficient and scalable synthetic routes remains an ongoing area of research. [, , , ]
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